
N-Propargyl-1(S)-Aminoindan
Übersicht
Beschreibung
N-Propargyl-1(S)-Aminoindan ist eine organische Verbindung, die für ihre bedeutenden pharmakologischen Eigenschaften bekannt ist. Es ist ein Derivat von Aminoindan und enthält eine Propargylgruppe, die an das Stickstoffatom gebunden ist. Diese Verbindung hat aufgrund ihrer potenziellen neuroprotektiven Wirkungen und ihrer Rolle als selektiver Inhibitor der Monoaminoxidase B (MAO-B) Aufmerksamkeit erregt.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
N-Propargyl-1(S)-aminoindan is an organic compound categorized within the indane family, with the molecular formula and a molecular weight of approximately 171.24 g/mol. Its IUPAC name is (1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine. The compound functions as a selective irreversible inhibitor of MAO-B, which plays a crucial role in the metabolism of dopamine in the brain. By inhibiting MAO-B, this compound helps maintain higher levels of dopamine, essential for various neurological functions .
Parkinson's Disease Treatment
The primary application of this compound is its use in treating Parkinson's disease through its active metabolite, rasagiline. Rasagiline has been shown to provide symptomatic relief from motor symptoms associated with Parkinson's disease by inhibiting striatal dopamine metabolism . Clinical trials have demonstrated that rasagiline is effective both as monotherapy and as an adjunct therapy to levodopa, significantly reducing "off" time in patients .
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It has been found to enhance the expression of anti-apoptotic factors and protect against neuronal cell death in various in vitro and in vivo models relevant to Parkinson's disease . This neuroprotection may extend beyond Parkinson's disease to other neurodegenerative conditions.
Potential for Treating Other Disorders
Beyond Parkinson's disease, this compound is being investigated for its potential applications in treating memory disorders and dementia, particularly Alzheimer's disease. The compound’s ability to inhibit MAO-B suggests it could also be beneficial for mood disorders due to its influence on neurotransmitter levels .
Synthesis and Production
The synthesis of this compound typically involves chemical methods that allow for efficient production suitable for large-scale applications. Alternative approaches include chemoenzymatic methods utilizing biocatalysts, which can enhance yield and reduce environmental impact.
Case Studies and Clinical Trials
Several clinical trials have explored the efficacy of rasagiline (derived from this compound) in treating Parkinson's disease:
- TEMPO Study : This study highlighted the delayed-start analysis demonstrating that early treatment with rasagiline could slow disease progression compared to delayed treatment .
- Efficacy Trials : Multiple randomized controlled trials have confirmed rasagiline's safety and efficacy as both monotherapy and adjunct therapy for patients with varying stages of Parkinson's disease .
Data Summary
Application Area | Findings |
---|---|
Parkinson’s Disease | Effective as monotherapy; reduces motor symptoms; decreases "off" time when used with levodopa |
Neuroprotection | Enhances anti-apoptotic factor expression; protects against neuronal cell death |
Other Disorders | Potential applications in memory disorders and mood disorders due to MAO-B inhibition |
Wirkmechanismus
Target of Action
N-Propargyl-1(S)-aminoindan primarily targets Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme involved in the breakdown of dopamine in the brain. Inhibition of MAO-B leads to an increase in the levels of dopamine, which can help alleviate symptoms of diseases like Parkinson’s .
Mode of Action
This compound acts as a selective irreversible inhibitor of MAO-B . This means that it binds to MAO-B and inhibits its activity, preventing it from breaking down dopamine. This results in increased dopamine levels in the brain .
Biochemical Pathways
The inhibition of MAO-B by this compound affects the dopaminergic pathway . By inhibiting the breakdown of dopamine, it increases the availability of this neurotransmitter, enhancing dopaminergic transmission . Furthermore, this compound has been reported to be involved in protein kinase C (PKC) and MAPK activation , and the induction of neurotrophic factors .
Result of Action
The primary result of this compound’s action is the increase in dopamine levels in the brain due to the inhibition of MAO-B . This can help alleviate symptoms of Parkinson’s disease. Additionally, the compound has demonstrated neuroprotective properties, being able to reduce damage in SH-SY5Y cells .
Biochemische Analyse
Biochemical Properties
N-Propargyl-1(S)-aminoindan has been found to interact with various enzymes and proteins. It has been reported to be involved in controlling the cellular redox state, mainly by inhibiting nitric oxide synthase enzymes . It has also been demonstrated to be involved in protein kinase C (PKC) and MAPK activation .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It has been reported to reduce the rate of neuronal cell loss in vitro . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been reported to inhibit monoamine oxidases (MAO) and cysteine proteases . It also induces neurotrophic factors .
Temporal Effects in Laboratory Settings
It has been reported to have neuroprotective properties .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been reported to interact with enzymes and cofactors, affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Propargyl-1(S)-Aminoindan erfolgt typischerweise durch Reaktion von 1-Indanon mit Propargylamin in Gegenwart eines Reduktionsmittels wie Natriumborhydrid und Essigsäure . Diese Reaktion ergibt N-Propargyl-1-Aminoindan, das weiter gereinigt und in seine enantiomere Form umgewandelt werden kann.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound erfolgt häufig in großem Maßstab unter Verwendung ähnlicher Reaktionsbedingungen wie im Labor. Der Prozess kann zusätzliche Schritte zur Reinigung und enantiomeren Trennung umfassen, um die gewünschte Stereochemie des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Propargyl-1(S)-Aminoindan durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln.
Substitution: Die Propargylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitution: Reagenzien wie Propargylbromid oder -chlorid werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxide ergeben, während Substitutionsreaktionen verschiedene substituierte Derivate erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Rasagilin: Ein weiterer MAO-B-Inhibitor mit ähnlichen neuroprotektiven Eigenschaften.
Selegilin: Ein bekannter MAO-B-Inhibitor, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.
Ladostigil: Eine Verbindung mit sowohl MAO-B-hemmenden als auch neuroprotektiven Wirkungen.
Einzigartigkeit
N-Propargyl-1(S)-Aminoindan ist aufgrund seiner spezifischen Stereochemie und seiner Fähigkeit, MAO-B selektiv zu hemmen, ohne amphetaminähnliche Metaboliten zu produzieren, einzigartig. Dies macht es zu einer sichereren und effektiveren Option für die Langzeitbehandlung neurodegenerativer Erkrankungen .
Biologische Aktivität
N-Propargyl-1(S)-aminoindan, also known as rasagiline, is a compound that has garnered significant attention for its biological activity, particularly in the context of neuroprotection and treatment of neurodegenerative diseases such as Parkinson's disease. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is a propargylamine derivative that acts primarily as a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). The compound's structure is crucial for its biological activity, particularly the propargyl moiety, which has been shown to enhance its neuroprotective properties.
- Inhibition of Monoamine Oxidase B :
- Neuroprotective Effects :
- Modulation of Neurotransmitter Release :
Therapeutic Applications
This compound has been primarily studied for its role in treating Parkinson's disease. Its ability to inhibit MAO-B makes it a valuable therapeutic option for managing motor symptoms and reducing functional decline in patients.
Clinical Studies
- A controlled study indicated that patients treated with rasagiline showed less functional decline over 12 months compared to those who delayed treatment .
- In animal models, rasagiline has been effective in preventing nigral cell death induced by neurotoxins, thereby confirming its protective role against dopaminergic neuron degeneration .
Case Study 1: Efficacy in Early Parkinson's Disease
In a clinical trial involving early-stage Parkinson's patients, rasagiline was administered at dosages up to 4 mg/day. Results demonstrated significant improvements in motor functions and quality of life metrics compared to placebo groups. Patients reported fewer side effects compared to traditional dopaminergic therapies .
Case Study 2: Neuroprotective Mechanisms
Research involving rat PC12 cells showed that rasagiline protects against beta-amyloid toxicity by increasing sAPPα secretion and activating MAPK pathways. This suggests that rasagiline may also have potential applications in Alzheimer's disease treatment due to its neuroprotective mechanisms .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities associated with this compound compared to its enantiomer N-Propargyl-1(R)-aminoindan:
Activity Type | This compound | N-Propargyl-1(R)-aminoindan |
---|---|---|
MAO-B Inhibition | High | High |
Neuroprotection | Moderate | High |
Anti-apoptotic Activity | Moderate | High |
Efficacy in Parkinson's Disease | Effective | Effective |
Side Effects | Fewer | More pronounced |
Eigenschaften
IUPAC Name |
(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOKEQAAGRXIBM-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN[C@H]1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232866 | |
Record name | (1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001232866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185517-74-2 | |
Record name | (1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185517-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001232866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 185517-74-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Rasagiline, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KM7HJ6CBA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: Does the binding difference between N-Propargyl-1(S)-aminoindan and Rasagiline affect their ability to inhibit MAO B?
A2: Yes, the difference in binding conformation influences the inhibitory potency towards MAO B. While both compounds inactivate the enzyme, Rasagiline exhibits a significantly higher specificity for MAO B compared to this compound []. This difference in potency highlights the importance of the specific interactions between the inhibitor's indan ring and the enzyme's active site for achieving selective and effective MAO B inhibition.
Q2: What is the significance of understanding these structural differences in MAO B inhibitors?
A3: Uncovering the detailed interactions between MAO B and its inhibitors, like the contrasting binding modes of this compound and Rasagiline, is crucial for drug design []. By understanding these structural nuances, researchers can tailor modifications to the inhibitor's scaffold. This structure-guided approach holds the potential to develop new MAO B inhibitors with enhanced selectivity, improved potency, and potentially, reduced side effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.